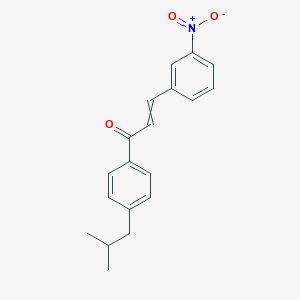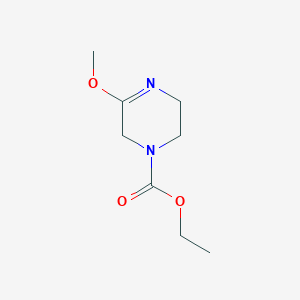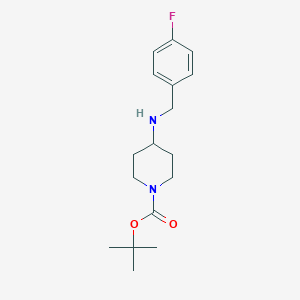
叔丁基 4-((4-氟苄基)氨基)哌啶-1-羧酸酯
描述
“tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate” is a chemical compound . It is a derivative of piperidine , which is a widely used chemical structure in pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of this compound can involve the reaction of tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate with ammonia in the presence of a reducing agent. The reaction mixture is heated to a suitable temperature and maintained for a suitable time. The product is then extracted using a suitable solvent and purified using standard techniques such as recrystallization or chromatography.Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate” is C17H25FN2O2 . The molecular weight is 308.39 . The structure includes a piperidine ring, which is a common feature in many pharmaceutical compounds .科学研究应用
生物活性化合物的中间体: Kong 等(2016)的一项研究重点介绍了一种与您的查询类似的化合物的合成,该化合物用作克唑替尼等生物活性化合物的中间体 (Kong、Zhang、Xu、Zhou、Zheng 和 Xu,2016).
合成和生物学评估: Sanjeevarayappa 等(2015)合成了与您的查询在结构上类似的化合物,并对其抗菌和驱虫活性进行了评估,显示出中等的驱虫活性 (Sanjeevarayappa、Iyengar、Kumar 和 Suchetan,2015).
抗癌药物中间体: Zhang 等(2018)讨论了叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯的合成,该化合物是小分子抗癌药物的重要中间体 (Zhang、Ye、Xu 和 Xu,2018).
Vandetanib 的关键中间体: Wang 等(2015)合成了叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯,这是用于治疗甲状腺癌的药物 Vandetanib 的关键中间体 (Wang、Wang、Tang 和 Xu,2015).
聚酰胺合成: Hsiao、Yang 和 Chen(2000)进行了一项关于使用叔丁基邻苯二酚衍生物合成聚酰胺的研究,展示了其在聚合物化学中的用途 (Hsiao、Yang 和 Chen,2000).
对映纯衍生物合成: Marin 等(2004)重点从叔丁基哌啶羧酸酯前体合成对映纯衍生物,用于各种应用 (Marin、Didierjean、Aubry、Casimir、Briand 和 Guichard,2004).
抗肿瘤活性: Yao 等(2018)合成了具有抗肿瘤活性的不对称 BAP,突出了此类化合物在癌症治疗中的潜力 (Yao、Li、Wang、Hou、Meng 和 Yan,2018).
安全和危害
“tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . If swallowed, it can be harmful . Therefore, it should be handled with care, and protective measures should be taken when handling this compound .
属性
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYYVTWCAFVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572212 | |
| Record name | tert-Butyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate | |
CAS RN |
177948-43-5 | |
| Record name | tert-Butyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

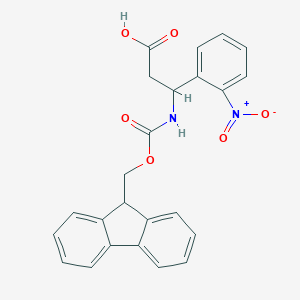

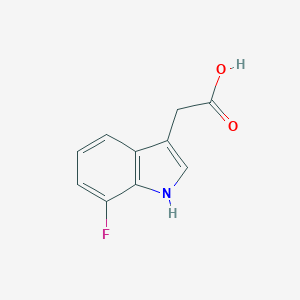
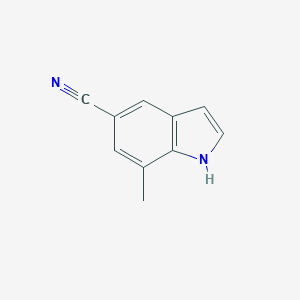
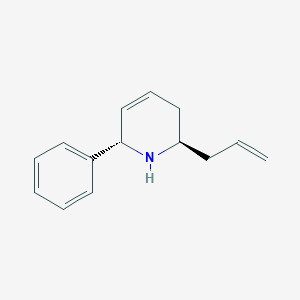
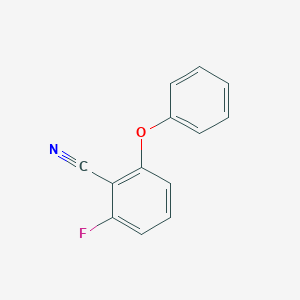
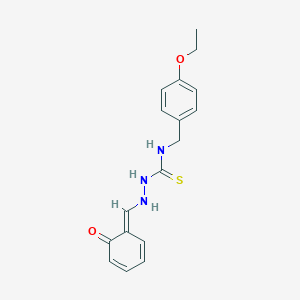
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)
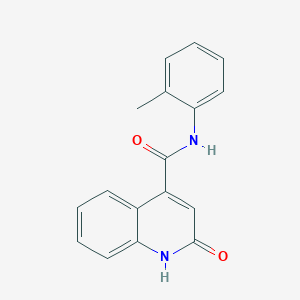
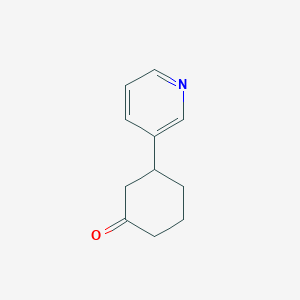
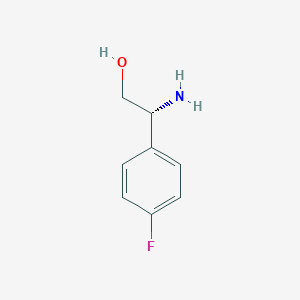
![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)
